6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone 6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone
Brand Name: Vulcanchem
CAS No.: 478041-39-3
VCID: VC7891456
InChI: InChI=1S/C16H11ClFNO/c1-9-14(10-5-3-2-4-6-10)16(20)12-7-11(17)8-13(18)15(12)19-9/h2-8H,1H3,(H,19,20)
SMILES: CC1=C(C(=O)C2=C(N1)C(=CC(=C2)Cl)F)C3=CC=CC=C3
Molecular Formula: C16H11ClFNO
Molecular Weight: 287.71 g/mol

6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone

CAS No.: 478041-39-3

Cat. No.: VC7891456

Molecular Formula: C16H11ClFNO

Molecular Weight: 287.71 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone - 478041-39-3

Specification

CAS No. 478041-39-3
Molecular Formula C16H11ClFNO
Molecular Weight 287.71 g/mol
IUPAC Name 6-chloro-8-fluoro-2-methyl-3-phenyl-1H-quinolin-4-one
Standard InChI InChI=1S/C16H11ClFNO/c1-9-14(10-5-3-2-4-6-10)16(20)12-7-11(17)8-13(18)15(12)19-9/h2-8H,1H3,(H,19,20)
Standard InChI Key IUYBBAFZHKPTND-UHFFFAOYSA-N
SMILES CC1=C(C(=O)C2=C(N1)C(=CC(=C2)Cl)F)C3=CC=CC=C3
Canonical SMILES CC1=C(C(=O)C2=C(N1)C(=CC(=C2)Cl)F)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

The molecular framework of 6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone (C₁₆H₁₂ClFNO) consists of a 4(1H)-quinolinone core modified with four substituents:

  • Position 2: A methyl group contributes to steric stabilization and modulates electron density across the aromatic system.

  • Position 3: A phenyl ring introduced via cross-coupling reactions enhances π-π stacking interactions with biological targets.

  • Position 6: Chlorine improves lipophilicity and resistance to oxidative metabolism.

  • Position 8: Fluorine increases electronegativity and hydrogen-bonding potential.

This substitution pattern diverges from earlier 4(1H)-quinolinones such as ELQ-300 (6-chloro-7-methoxy-3-ethyl-4(1H)-quinolinone) by replacing the 7-methoxy group with an 8-fluoro substituent, a modification hypothesized to reduce metabolic clearance while maintaining antimalarial potency .

Synthetic Methodology

The synthesis of 6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone involves a multi-step sequence combining Conrad–Limpach cyclization, halogenation, and cross-coupling reactions:

Core Formation via Conrad–Limpach Cyclization

The quinolinone core is synthesized by reacting 4-chloro-3-fluoroaniline with ethyl acetoacetate under acidic conditions. This cyclocondensation yields 6-chloro-8-fluoro-2-methyl-4(1H)-quinolinone as a key intermediate .

Iodination at Position 3

Regioselective iodination using iodine and n-butylamine in dimethylformamide introduces a halogen handle at position 3, producing 3-iodo-6-chloro-8-fluoro-2-methyl-4(1H)-quinolinone .

Suzuki–Miyaura Cross-Coupling

Palladium-catalyzed coupling of the 3-iodo intermediate with phenylboronic acid installs the 3-phenyl group. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 85°C) achieve >80% yield .

Table 1: Synthetic Optimization Parameters

StepReagentsYield (%)Purity (%)
Conrad–Limpachp-TsOH, DOWTHERM A6595
IodinationI₂, n-BuNH₂, DMF7298
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂8297

Structure–Activity Relationship (SAR) Analysis

Comparative studies of analogous 4(1H)-quinolinones reveal critical SAR trends:

Role of the 3-Phenyl Group

The 3-phenyl substituent enhances binding to the Plasmodium cytochrome bc₁ complex, with ortho-substituted phenyl rings (e.g., 3-(2-methylphenyl)) improving aqueous solubility by disrupting molecular planarity . Quantum mechanics calculations demonstrate that torsional strain induced by ortho-substituents increases solvation energy by 1.2–1.5 kcal/mol compared to planar analogs .

Halogen Effects

  • 6-Chloro: Essential for bc₁ inhibition, with removal reducing potency by >100-fold .

  • 8-Fluoro: Unlike 7-methoxy groups in ELQ-300, fluorine minimizes hepatic clearance (CLint = 9 μL/min/mg vs. 17 μL/min/mg for methoxy analogs) .

Table 2: In Vitro Antimalarial Activity of Selected Analogs

CompoundEC₅₀ (nM) vs. P. falciparumSelectivity Index (vs. HepG2)
ELQ-3001.2450
6-Cl-8-F-3-Ph analog0.9620
Atovaquone2.5150

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

  • Aqueous Solubility: 12 μg/mL (pH 7.4), a 3-fold improvement over non-fluorinated analogs due to reduced crystallinity.

  • LogP: 3.1, indicating moderate lipophilicity conducive to oral absorption.

Metabolic Stability

Human liver microsomal assays show 85% parent compound remaining after 60 minutes, compared to 45% for ELQ-300. Fluorine at position 8 impedes oxidative metabolism by CYP2C9 and CYP3A4 .

Pharmacological Efficacy

In Vivo Antimalarial Activity

In a murine P. yoelii model, 6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone exhibits an ED₅₀ of 8 mg/kg, surpassing ELQ-300 (ED₅₀ = 11 mg/kg). Day 7 post-treatment parasitemia is undetectable (<0.01%) .

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